



Application Notes & Protocols: Enzymatic Deglycosylation of Peptides

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Compound of Interest		
Compound Name:	Agalactoglyco peptide	
Cat. No.:	B12392570	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation is a critical post-translational modification that significantly impacts the structure, function, and stability of proteins and peptides. For researchers in drug development and proteomics, removing these glycan structures is often a necessary step for accurate analysis of the peptide backbone, identifying glycosylation sites, and simplifying complex samples for techniques like mass spectrometry.[1][2] Enzymatic deglycosylation offers a specific and gentle method for removing N-linked and O-linked glycans without altering the primary peptide sequence, in contrast to harsher chemical methods.

This document provides detailed protocols for the enzymatic removal of N-linked and O-linked glycans from peptides and proteins, guidance on enzyme selection, and methods for verifying deglycosylation.

Choosing the Right Enzyme

The selection of glycosidase enzymes is dictated by the type of linkage between the glycan and the peptide. The two primary forms are N-linked (to asparagine) and O-linked (to serine or threonine).[3][4]

 N-Linked Glycans: Peptide-N-Glycosidase F (PNGase F) is the most effective and widely used enzyme for removing almost all types of N-linked oligosaccharides (high mannose,

Methodological & Application





hybrid, and complex) from glycoproteins.[1][2] It cleaves the bond between the innermost GlcNAc of the glycan and the asparagine residue, converting the asparagine to aspartic acid. [1][2][4] A key limitation is its inability to cleave N-glycans that have a fucose residue linked $\alpha(1 \rightarrow 3)$ to the core GlcNAc, a modification common in plants and insects.[1][4]

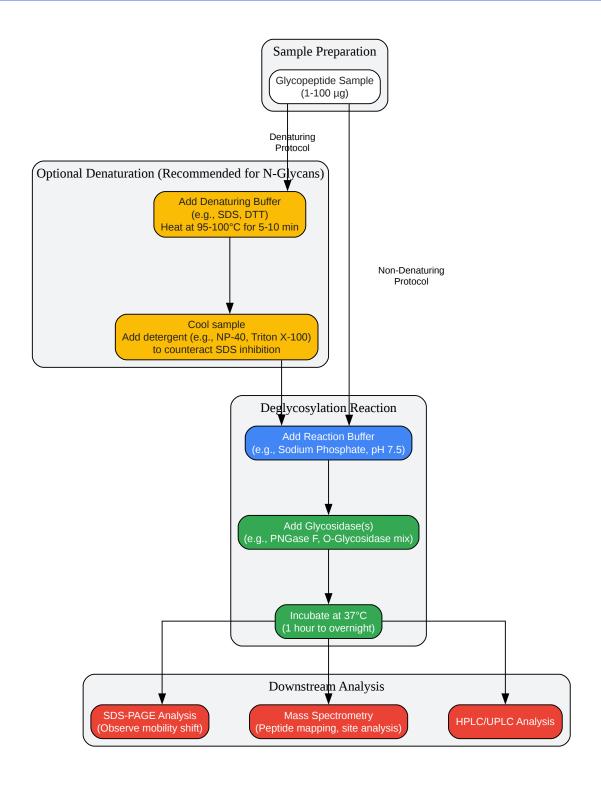
- O-Linked Glycans: The removal of O-linked glycans is more complex as there is no single enzyme analogous to PNGase F that can remove all O-glycans.[5][6] The process often requires a cocktail of enzymes.
 - O-Glycosidase: This enzyme cleaves the unsubstituted core 1 (Galβ1-3GalNAc)
 disaccharide from serine or threonine residues.[5]
 - Exoglycosidases: Since O-Glycosidase is blocked by additional sugar modifications on the core structure, exoglycosidases are used to sequentially trim the outer sugars.[5] A common exoglycosidase is Neuraminidase (or Sialidase), which removes terminal sialic acid residues.[7] Additional enzymes like β(1-4)-Galactosidase and β-N-Acetylglucosaminidase may be required for more complex structures.

Experimental Workflows & Decision Making

Successful deglycosylation relies on a systematic approach, from sample preparation to downstream analysis. The choice of protocol often depends on whether the native structure of the peptide needs to be maintained. Denaturation significantly improves enzyme access and reaction efficiency, especially for PNGase F.[1][2]

Workflow for Enzymatic Deglycosylation



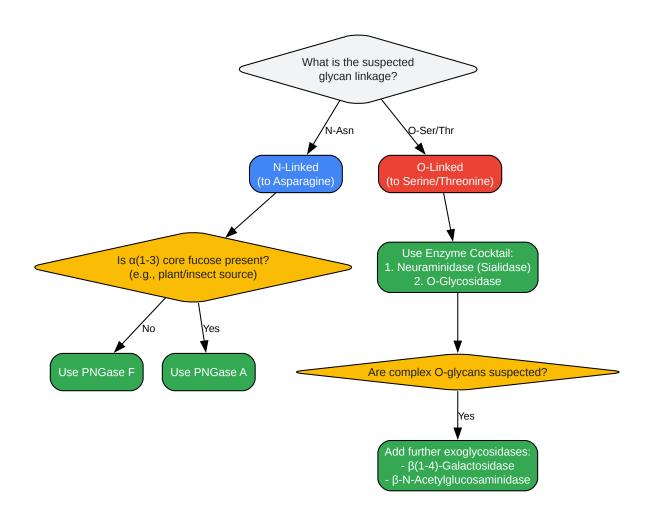


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Caption: General workflow for enzymatic peptide deglycosylation.

Enzyme Selection Guide





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